

Theliatinib Tartrate in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Theliatinib tartrate*

Cat. No.: B12404286

[Get Quote](#)

Introduction

Non-small cell lung cancer (NSCLC) constitutes the majority of all lung cancer diagnoses, with a significant subset driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[\[1\]](#)[\[2\]](#) Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment landscape for patients with EGFR-mutated NSCLC.[\[1\]](#)[\[3\]](#) The first- and second-generation EGFR TKIs, while initially effective against common activating mutations like exon 19 deletions (Del19) and the L858R point mutation, inevitably lead to acquired resistance.[\[4\]](#)[\[5\]](#) [\[6\]](#) The most common mechanism for this resistance, occurring in 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M.[\[7\]](#)[\[8\]](#)

This challenge was met by the development of third-generation TKIs, such as osimertinib, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[\[4\]](#)[\[7\]](#) However, resistance to third-generation inhibitors also develops, frequently through a tertiary mutation, C797S, which prevents the covalent bond formation essential for the mechanism of these irreversible inhibitors.[\[4\]](#)[\[5\]](#)[\[7\]](#) This has created a critical unmet need for next-generation TKIs that can overcome C797S-mediated resistance. **Theliatinib tartrate** (TQB3804), a fourth-generation EGFR inhibitor, has emerged as a promising agent designed to address this challenge.[\[7\]](#)[\[9\]](#) This document provides a technical overview of the preclinical data and research pertaining to Theliatinib in the context of NSCLC.

Core Properties of Theliatinib Tartrate

Theliatinib, also known as Xilertinib or HMPL-309, is an orally available, potent, and selective ATP-competitive inhibitor of the EGFR.[10][11]

Property	Value	Source
Synonyms	Xilertinib tartrate, HMPL-309 tartrate	[10]
CAS Number	2413487-72-4 (for tartrate)	[12]
Molecular Formula	C29H32N6O8 (tartrate salt)	[12][13]
Molecular Weight	592.6 g/mol (tartrate salt)	[12]
Mechanism	ATP-competitive EGFR inhibitor	[10]

Mechanism of Action and Target Profile

Theliatinib is a fourth-generation EGFR TKI developed to inhibit EGFR enzymes carrying the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib.[7][14] Its mechanism relies on non-covalent, ATP-competitive binding to the kinase domain of EGFR, allowing it to inhibit the receptor's activity even when the C797 residue is mutated.[4][5][10] Preclinical studies have demonstrated that Theliatinib potently inhibits various EGFR mutations, including the double mutations (e.g., L858R/T790M) that confer resistance to first-generation TKIs, and critically, the triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to third-generation TKIs.[7][15]

By inhibiting the phosphorylation of EGFR, Theliatinib blocks downstream signaling pathways critical for cancer cell proliferation and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[14][16] In vivo studies have confirmed that tumor growth inhibition by Theliatinib is associated with the reduced phosphorylation of EGFR, AKT, and ERK.[14]

Quantitative Preclinical Data Enzymatic and Cellular Inhibition

Theliatinib has demonstrated potent inhibitory activity against a range of EGFR mutations in both enzymatic and cell-based assays. The IC₅₀ (half-maximal inhibitory concentration) values

highlight its efficacy against the clinically relevant resistance mutations.

Table 1: Enzymatic Inhibitory Activity of Theliatinib (TQB3804)

EGFR Mutant	IC50 (nM)	Source
L858R/T790M/C797S	0.13	[14][15]
d746-750/T790M/C797S	0.46	[14][15]
L858R/T790M	0.19	[14][15]
d746-750/T790M	0.26	[14][15]
Wild-Type (WT)	1.07	[14][15]

| Generic EGFR | 3.0 | [10] |

Table 2: Anti-proliferative and Phosphorylation Inhibitory Activity of Theliatinib (TQB3804)

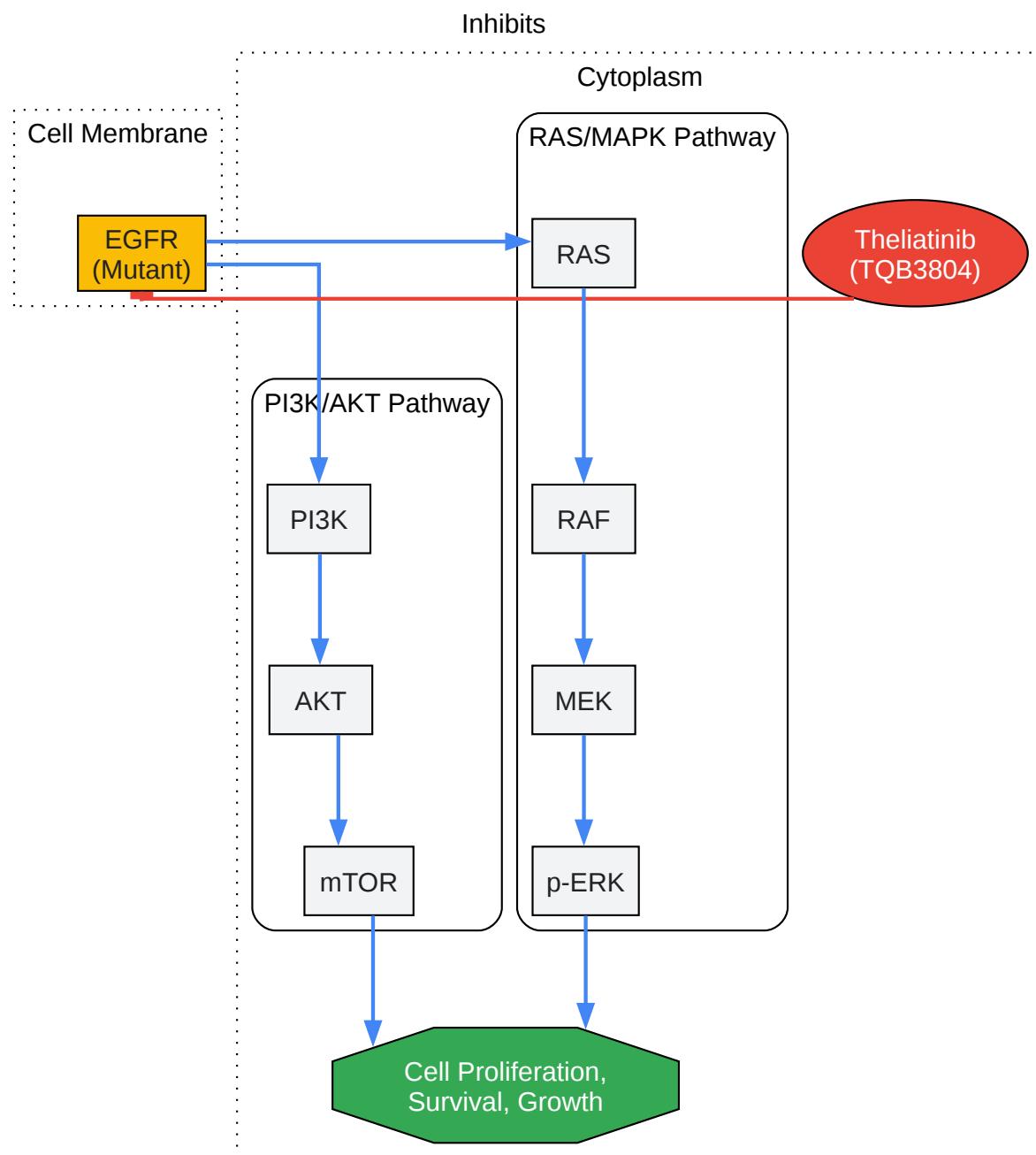
Cell Line	EGFR Status	Assay Type	IC50 (nM)	Source
Ba/F3	d746-750/T790M/C797S	Anti-proliferation	26.8	[14][15]
Ba/F3	d746-750/T790M/C797S	EGFR Phosphorylation	18.5	[14][15]
NCI-H1975	L858R/T790M	Anti-proliferation	163	[14][15]
PC9	d746-750	Anti-proliferation	45	[14][15]
A431	Wild-Type	Anti-proliferation	147	[14][15]
A431	Wild-Type	EGFR Phosphorylation	7.0	[10]
H292	Wild-Type	Anti-proliferation	58	[10]

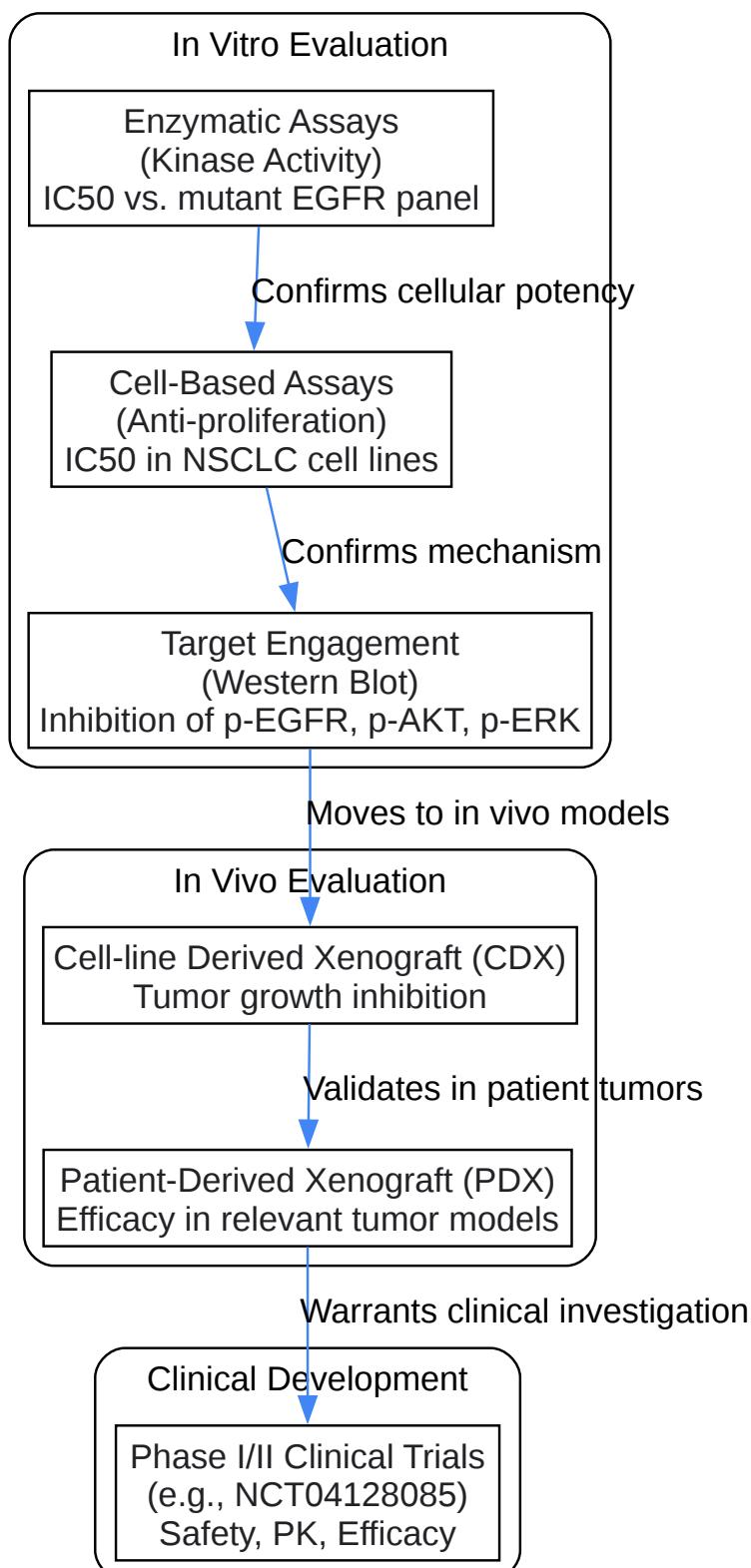
| FaDu | Wild-Type | Anti-proliferation | 354 | [10] |

Key Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway Inhibition

Theliatinib targets the EGFR receptor at the cell surface, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. The primary pathways affected are the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK (MAPK) pathway, both of which are central to cell proliferation, growth, and survival.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Tyrosine Kinase Inhibitor Activity in Patients with NSCLC Harboring Uncommon EGFR Mutations: A Retrospective International Cohort Study (UpSwinG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Theliatinib tartrate [jknbiochem.net]
- 13. 2413487-72-4|Theliatinib tartrate|BLD Pharm [bldpharm.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]

- 16. Current Molecular-Targeted Therapies in NSCLC and Their Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theliatinib Tartrate in Non-Small Cell Lung Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404286#theliatinib-tartrate-in-non-small-cell-lung-cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com